

# Application Notes and Protocols for Empagliflozin Cell-Based Glucose Uptake Assays

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## Compound of Interest

Compound Name: *Empagliflozin*

Cat. No.: *B1684318*

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## Introduction

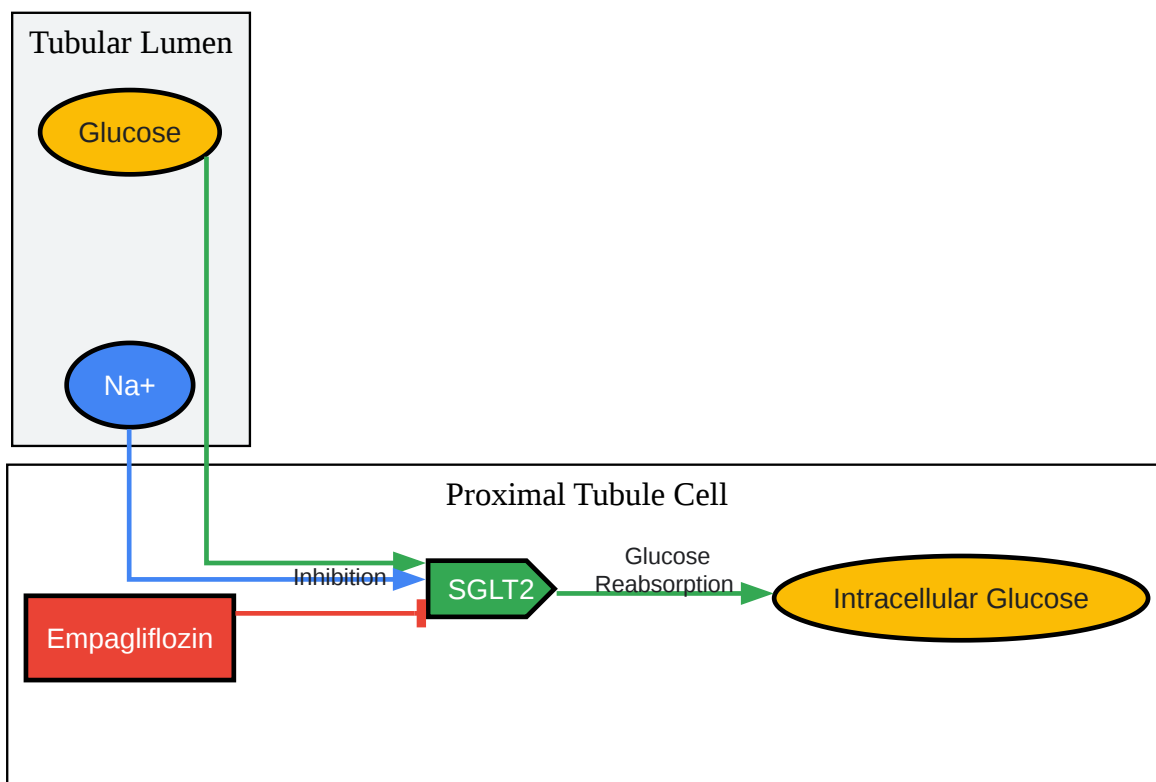
**Empagliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, **empagliflozin** reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes.[1]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of **empagliflozin** on glucose uptake. The primary method described is a non-radioactive, fluorescence-based assay using the glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5]

## Mechanism of Action: SGLT2 Inhibition

**Empagliflozin** selectively targets and inhibits SGLT2, preventing the cotransport of sodium and glucose from the glomerular filtrate into renal epithelial cells. This leads to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion.[1][6] In

in vitro cell-based assays are crucial for characterizing the potency and selectivity of SGLT2 inhibitors like **empagliflozin**.



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Caption: **Empagliflozin** inhibits SGLT2-mediated glucose reabsorption.

## Quantitative Data Summary

The following table summarizes quantitative data for SGLT2 inhibitors from various cell-based assays. This allows for a comparative overview of their potency and effects on glucose uptake.

Compound	Cell Line	Assay Type	Parameter	Value	Reference
Empagliflozin	Human CD4+ T cells	[14C] glucose uptake	Inhibition	Significant reduction	[7]
Empagliflozin	Primary human renal proximal tubular epithelial cells	2-NBDG uptake	Inhibition	Significant reduction at 10, 100, and 500 nM	[8]
Empagliflozin	HEK293 expressing hSGLT2	Not specified	IC50	3.1 nM	[9]
Dapagliflozin	HK-2	2-NBDG uptake	Inhibition	43.7% reduction at 500 nM	[5]
Phlorizin	HK-2	2-NBDG uptake	Inhibition	30.2% reduction at 100 µM	[5]
Phlorizin	HEK293 expressing hSGLT1/hSGLT2	2-NBDG uptake	Inhibition	Complete inhibition at 100 µM	[3]

## Experimental Protocols

### 2-NBDG Glucose Uptake Assay in HK-2 Cells

This protocol describes a method for measuring glucose uptake in human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[5]

Materials:

- HK-2 cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Sodium-containing buffer (e.g., Krebs-Ringer bicarbonate buffer)
- Sodium-free buffer (replace NaCl with choline chloride)
- 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
- **Empagliflozin**
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
- Fluorescence microscope (optional)

#### Cell Culture:

- Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage cells upon reaching 80-90% confluency.
- Seed HK-2 cells into 96-well black, clear-bottom plates at a density of  $2-5 \times 10^4$  cells/well and allow them to adhere overnight.[\[10\]](#)

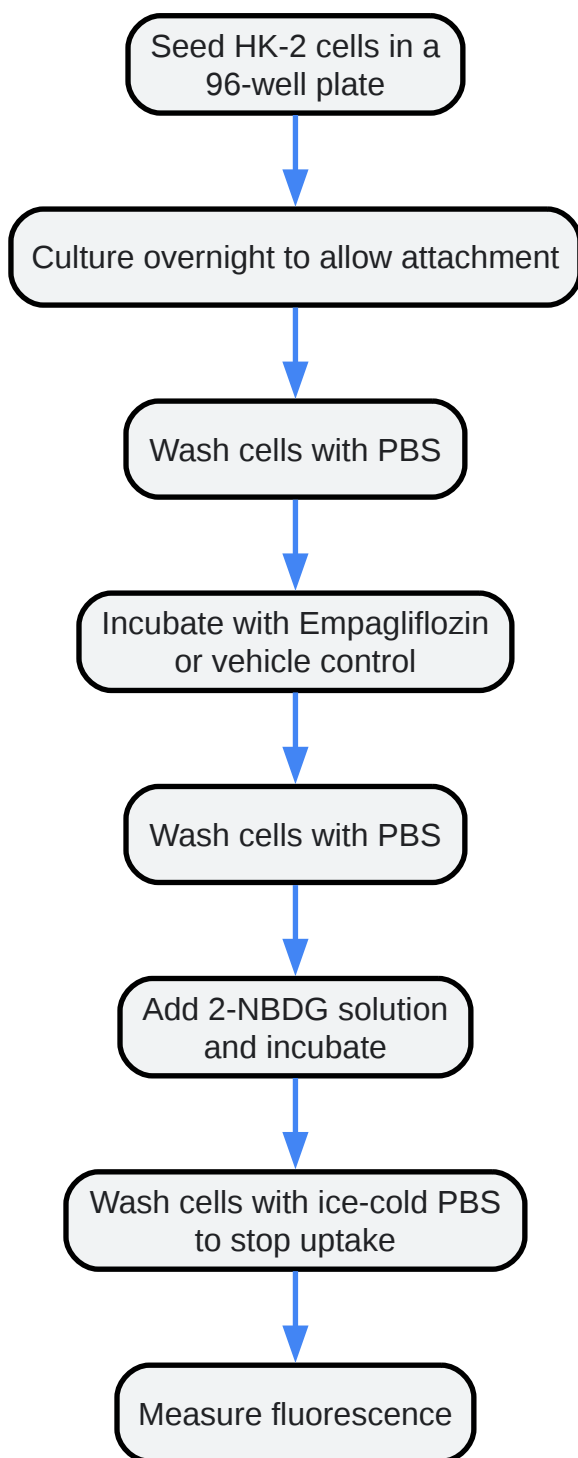
#### Assay Procedure:

- Cell Treatment:
  - Remove the culture medium and wash the cells twice with warm PBS.

- Treat the cells with various concentrations of **empagliflozin** or vehicle control in serum-free medium for 1-2 hours at 37°C.[10] For a positive control for glucose uptake inhibition, a non-specific glucose transporter inhibitor like phloretin can be used.[11]
- Glucose Uptake:
  - After incubation with the test compound, remove the medium and wash the cells once with warm PBS.
  - Add 100 µL of 2-NBDG working solution (e.g., 200 µM in sodium-containing or sodium-free buffer) to each well.[5][11]
  - Incubate the plate at 37°C for 30-60 minutes.[5][10] The optimal incubation time may vary depending on the cell type.[11]
- Measurement:
  - Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
  - Add 100 µL of PBS or a cell lysis buffer to each well.
  - Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
  - (Optional) Visualize glucose uptake under a fluorescence microscope.[10]

#### Data Analysis:

- Subtract the background fluorescence from wells without cells.
- Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.
- Plot the percentage of inhibition against the logarithm of the **empagliflozin** concentration to determine the IC<sub>50</sub> value.



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Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

## Glucose Uptake Assay in SGLT2-Expressing Recombinant Cells

For more specific analysis of SGLT2 inhibition, a similar protocol can be employed using a cell line that does not endogenously express SGLTs (e.g., HEK293 or CHO cells) but has been stably transfected to express human SGLT2.[3][4]

Key Differences from the HK-2 Protocol:

- **Cell Line:** Use HEK293 or CHO cells stably expressing human SGLT2.[3][4] A control cell line (parental or mock-transfected) should be used to determine non-SGLT2-mediated glucose uptake.
- **Controls:** Include a non-transfected or mock-transfected cell line to confirm that the observed glucose uptake is SGLT2-dependent.
- **Buffer Composition:** The use of sodium-containing and sodium-free buffers is critical to demonstrate the sodium-dependency of SGLT2-mediated transport.

The remainder of the protocol, including the use of 2-NBDG, incubation times, and measurement techniques, would be similar to the one described for HK-2 cells.

## Concluding Remarks

The provided protocols offer robust and reproducible methods for assessing the inhibitory effect of **empagliflozin** on SGLT2-mediated glucose uptake in a cell-based setting. These assays are invaluable tools for the discovery and characterization of novel SGLT2 inhibitors and for further elucidating the cellular mechanisms of existing drugs like **empagliflozin**. The use of a non-radioactive, fluorescent glucose analog provides a safer and more convenient alternative to traditional radiolabeled assays.

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